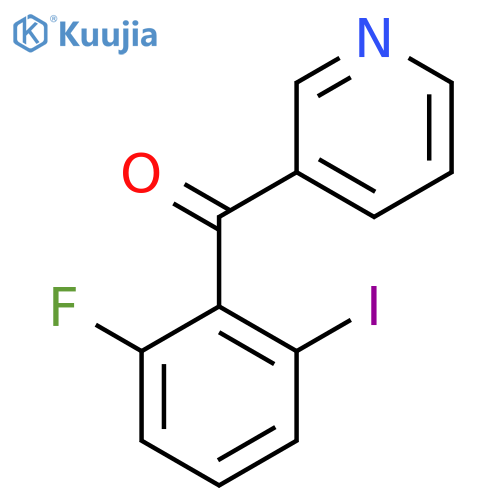Cas no 1261661-58-8 (3-(2-Fluoro-6-iodobenzoyl)pyridine)

1261661-58-8 structure
商品名:3-(2-Fluoro-6-iodobenzoyl)pyridine
CAS番号:1261661-58-8
MF:C12H7FINO
メガワット:327.092958688736
CID:4964974
3-(2-Fluoro-6-iodobenzoyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(2-Fluoro-6-iodobenzoyl)pyridine
-
- インチ: 1S/C12H7FINO/c13-9-4-1-5-10(14)11(9)12(16)8-3-2-6-15-7-8/h1-7H
- InChIKey: XBICEIOGVAQBOY-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC=C(C=1C(C1C=NC=CC=1)=O)F
計算された属性
- せいみつぶんしりょう: 326.95564 g/mol
- どういたいしつりょう: 326.95564 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 30
- ぶんしりょう: 327.09
3-(2-Fluoro-6-iodobenzoyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013033771-1g |
3-(2-Fluoro-6-iodobenzoyl)pyridine |
1261661-58-8 | 97% | 1g |
$1534.70 | 2023-09-03 | |
| Alichem | A013033771-250mg |
3-(2-Fluoro-6-iodobenzoyl)pyridine |
1261661-58-8 | 97% | 250mg |
$480.00 | 2023-09-03 | |
| Alichem | A013033771-500mg |
3-(2-Fluoro-6-iodobenzoyl)pyridine |
1261661-58-8 | 97% | 500mg |
$815.00 | 2023-09-03 |
3-(2-Fluoro-6-iodobenzoyl)pyridine 関連文献
-
1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
1261661-58-8 (3-(2-Fluoro-6-iodobenzoyl)pyridine) 関連製品
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
